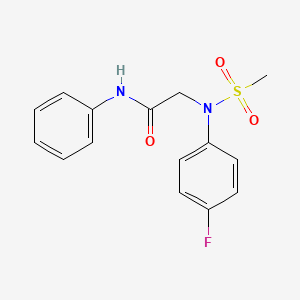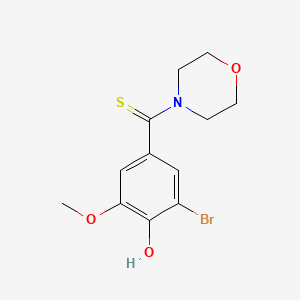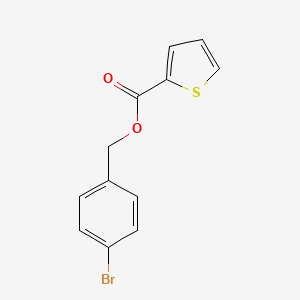![molecular formula C17H11N5O4 B5811087 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by the name of 'OTB' and is primarily used as a tool compound for the study of protein-protein interactions.
Mécanisme D'action
The mechanism of action of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide involves the binding of the compound to the target protein through non-covalent interactions. OTB has been shown to bind to the N-terminal domain of the tumor suppressor protein p53, which is a key regulator of cell cycle arrest and apoptosis. The binding of OTB to p53 has been shown to stabilize the protein and enhance its transcriptional activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide are primarily related to its ability to modulate protein-protein interactions. OTB has been shown to enhance the binding affinity and specificity of IDPs for their binding partners. Additionally, OTB has also been shown to modulate the activity of p53, which is a key regulator of cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide in lab experiments include its high binding affinity and specificity for IDPs and its ability to modulate protein-protein interactions. However, there are also some limitations to using OTB in lab experiments. These include its low solubility in aqueous solutions and its potential for non-specific binding to other proteins.
Orientations Futures
There are many future directions for the study of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide. One potential area of research is the development of new derivatives of OTB with improved solubility and specificity for IDPs. Additionally, OTB could be used to study the interaction of IDPs with other proteins and small molecules. Finally, OTB could be used to study the role of IDPs in disease states, such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide involves a multi-step process. The first step involves the reaction of 7-hydroxy-4-chromenone with 2-bromoacetophenone to form a key intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring. Finally, the amide group is introduced by reacting the intermediate with benzoyl chloride. The overall yield of this synthesis method is around 40%.
Applications De Recherche Scientifique
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide has been widely used in scientific research as a tool compound for the study of protein-protein interactions. This compound is particularly useful for the study of intrinsically disordered proteins (IDPs) that lack a defined three-dimensional structure. OTB can be used to probe the binding affinity, kinetics, and thermodynamics of IDP interactions with their binding partners. Additionally, OTB has also been used to study the interaction of IDPs with small molecules and other proteins.
Propriétés
IUPAC Name |
4-[5-(2-oxochromen-7-yl)oxytetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O4/c18-16(24)11-1-5-12(6-2-11)22-17(19-20-21-22)25-13-7-3-10-4-8-15(23)26-14(10)9-13/h1-9H,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWZYEFQAXVZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=NN=NN3C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)

![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)


![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)

